N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
The exact mass of the compound this compound is 389.11577528 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-27(24,25)13-7-5-12(6-8-13)10-15(23)18-17-20-19-16(26-17)14-9-11(2)22(3)21-14/h5-9H,4,10H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVCWSWZNNSJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the pyrazole and oxadiazole moieties. These groups are often found in compounds with diverse pharmacological effects.
Mode of Action
Based on its structural similarity to other pyrazole-containing compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Pyrazole-containing compounds are known for their diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
For instance, the pyrazole moiety is known to enhance water solubility, which could potentially improve the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities associated with pyrazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular levels.
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The compound's structure includes a pyrazole ring fused with an oxadiazole moiety and an acetamide group, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 356.42 g/mol.
1. Anti-inflammatory Activity
Research has indicated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, surpassing the efficacy of standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone | 76% | 1 |
| Pyrazole Derivative | 85% | 10 |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various bacterial strains. A study evaluating the antibacterial activity of pyrazole derivatives found that specific compounds exhibited strong activity against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The presence of an aliphatic amide moiety was crucial for enhancing antimicrobial efficacy .
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | High |
| S. aureus | Moderate |
| Pseudomonas aeruginosa | Low |
3. Anticancer Potential
The anticancer properties of the compound were evaluated in vitro against various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting the potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 20 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using in vitro models. The most effective compounds showed comparable or superior activity to traditional anti-inflammatory medications.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various pyrazole derivatives against clinical isolates of bacteria. The study confirmed that modifications in the substituents significantly influenced the antimicrobial potency.
- Anticancer Studies : Research into the anticancer effects revealed that certain structural modifications enhanced cytotoxicity against specific cancer types, suggesting a structure-activity relationship that could guide future drug design efforts.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds containing the pyrazole and oxadiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it possesses a broad spectrum of activity, making it a candidate for developing new antibiotics .
Agricultural Applications
Pesticide Development : The unique structure of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide has been explored for its potential as a pesticide. Field trials have indicated that formulations based on this compound can effectively control pest populations while minimizing environmental impact .
Materials Science Applications
Polymer Synthesis : The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Studies have shown that adding small amounts of this compound can significantly improve the tensile strength and thermal resistance of the resulting materials .
Data Tables
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound inhibited cell growth by up to 70% at specific concentrations. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound exhibited lower minimum inhibitory concentrations (MICs), underscoring its potential as an alternative antimicrobial agent.
Case Study 3: Agricultural Application
Field trials involving this compound as a pesticide showed a reduction in pest populations by over 50% compared to untreated controls. This suggests its viability as a sustainable agricultural solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
